molecular formula C6H11NO3S B11931455 (R)-1-PeCSO CAS No. 16718-23-3

(R)-1-PeCSO

Cat. No.: B11931455
CAS No.: 16718-23-3
M. Wt: 177.22 g/mol
InChI Key: OKYHUOHBRKWCQJ-UUEXCLNXSA-N
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Description

®-1-PeCSO, also known as ®-1-Propenyl-L-cysteine sulfoxide, is a naturally occurring organosulfur compound found in Allium species such as garlic and onions. This compound is of significant interest due to its potential health benefits and its role in the characteristic flavor and aroma of these plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Propenyl-L-cysteine sulfoxide typically involves the oxidation of ®-1-Propenyl-L-cysteine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of ®-1-Propenyl-L-cysteine sulfoxide often involves the extraction and purification from natural sources like garlic and onions. This process includes steps such as crushing the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

®-1-Propenyl-L-cysteine sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: The propenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of ®-1-Propenyl-L-cysteine sulfone.

    Reduction: Formation of ®-1-Propenyl-L-cysteine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Propenyl-L-cysteine sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study sulfoxide chemistry and stereochemistry.

    Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.

    Medicine: Studied for its potential health benefits, including antioxidant and anti-inflammatory effects.

    Industry: Used in the food industry for flavor enhancement and as a natural preservative.

Mechanism of Action

The mechanism of action of ®-1-Propenyl-L-cysteine sulfoxide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

    Antimicrobial Properties: It disrupts microbial cell membranes and inhibits their growth.

Comparison with Similar Compounds

Similar Compounds

    S-Allyl-L-cysteine sulfoxide (Alliin): Found in garlic, known for its health benefits.

    S-Methyl-L-cysteine sulfoxide: Found in various Allium species, with similar properties.

Uniqueness

®-1-Propenyl-L-cysteine sulfoxide is unique due to its specific propenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

16718-23-3

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-[(E)-prop-1-enyl]sulfinyl]propanoic acid

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1

InChI Key

OKYHUOHBRKWCQJ-UUEXCLNXSA-N

Isomeric SMILES

C/C=C/[S@](=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC=CS(=O)CC(C(=O)O)N

Origin of Product

United States

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